Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate
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Overview
Description
Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 2-position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate typically involves the following steps:
Bromination: The starting material, 2-oxo-3,4-dihydro-1-benzopyran, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.
Esterification: The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 2-position can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products
Substitution: Substituted benzopyran derivatives.
Reduction: Alcohol derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate can be compared with other benzopyran derivatives, such as:
Methyl 2-(5-chloro-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities.
Methyl 2-(5-fluoro-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate: Contains a fluorine atom, which can influence the compound’s reactivity and pharmacokinetic properties.
Methyl 2-(5-iodo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate: Iodine substitution may enhance the compound’s ability to undergo certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-16-10(14)5-7-6-11(15)17-9-4-2-3-8(13)12(7)9/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPXRWRZKXLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)OC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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